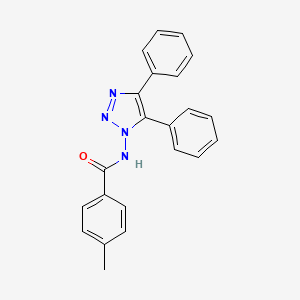
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring substituted with diphenyl groups and a methylbenzamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Substitution with Diphenyl Groups: The diphenyl groups are introduced through a substitution reaction, where phenyl groups are attached to the triazole ring.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
科学的研究の応用
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.
作用機序
The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole ring and diphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide: This compound differs by the presence of a methoxy group instead of a methyl group on the benzamide moiety.
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-chlorobenzamide: This compound has a chlorine atom instead of a methyl group on the benzamide moiety.
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-nitrobenzamide: This compound features a nitro group on the benzamide moiety.
Uniqueness
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzamide moiety can influence the compound’s lipophilicity, binding affinity, and overall biological activity compared to its analogs.
特性
CAS番号 |
61588-70-3 |
|---|---|
分子式 |
C22H18N4O |
分子量 |
354.4 g/mol |
IUPAC名 |
N-(4,5-diphenyltriazol-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-12-14-19(15-13-16)22(27)24-26-21(18-10-6-3-7-11-18)20(23-25-26)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,27) |
InChIキー |
IGGWULINUIHVQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















